molecular formula C8H7FO2 B1295921 4-Fluoro-3-methylbenzoic acid CAS No. 403-15-6

4-Fluoro-3-methylbenzoic acid

Cat. No. B1295921
CAS RN: 403-15-6
M. Wt: 154.14 g/mol
InChI Key: VOCCEVKUXUIHOI-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention various fluoro-substituted benzoic acids and their derivatives, which can provide insights into the chemical behavior and potential applications of 4-fluoro-3-methylbenzoic acid. For instance, the synthesis and application of 4-fluorobenzoic acid derivatives in drug discovery and as building blocks for various heterocyclic compounds are highlighted .

Synthesis Analysis

The synthesis of fluoro-substituted benzoic acid derivatives is a topic of interest in several papers. For example, the synthesis of 4-fluorobenzoic acid hydrazide derivatives is described, which involves confirming their chemical structures through NMR, ES-MS spectral data, and elemental analysis . Similarly, the synthesis of 4-fluorobenzoyl derivatives is discussed, where the compounds are characterized by NMR and other spectroscopic techniques . These methods could potentially be adapted for the synthesis of 4-fluoro-3-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure and conformation of fluoro-substituted benzoic acid derivatives are studied using various techniques. X-ray diffraction, neutron diffraction, and quantum mechanical calculations are employed to characterize the polymorphs of a molecular complex involving 3-fluorobenzoic acid . Additionally, the conformation of a piperidin ring in a 4-fluorobenzoyl derivative is studied using NMR line-shape analysis . These studies provide a foundation for understanding the molecular structure of 4-fluoro-3-methylbenzoic acid.

Chemical Reactions Analysis

The papers describe several chemical reactions involving fluoro-substituted benzoic acids. For instance, the preparation of substituted nitrogenous heterocycles from 4-chloro-2-fluoro-5-nitrobenzoic acid is detailed, highlighting its use as a multireactive building block . The synthesis of fluorescent sensors from dibenzoic acid derivatives also involves a series of reactions including bromination, methylation, and Suzuki coupling . These reactions could be relevant to the chemical reactivity of 4-fluoro-3-methylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzoic acid derivatives are explored in several papers. The thermal stability and phase transitions of a 4-fluorobenzoyl derivative are investigated using TGA and DSC . The antimicrobial activity of hydrazones derived from 4-fluorobenzoic acid hydrazide is evaluated, indicating potential biological applications . These studies suggest that 4-fluoro-3-methylbenzoic acid may also possess unique physical and chemical properties that could be of interest in various applications.

Scientific Research Applications

4-Fluoro-3-methylbenzoic acid is a fluorinated building block . It has a linear formula of FC6H3(CH3)CO2H and a molecular weight of 154.14 . It’s often used in the field of organic chemistry for the synthesis of various compounds .

  • Synthesis of Active Pharmaceutical Ingredients (APIs)

    • 4-Fluoro-3-methylbenzoic acid serves as a versatile building block for the synthesis of APIs . Its functional group can be directly used or easily converted to alternative functional groups .
    • The carboxylic acid group of 4-fluoro-3-methylbenzoic acid enables it to be attached to molecular scaffolds . Alternatively, it can be reduced to a hydroxy/aldehyde group for other types of reactions .
    • The methyl group can be functionalized by bromide through a benzylic bromination reaction . The resulting brominated product can then be applied in the synthesis of bicyclic heterocycles .
  • Anticoccidial Agent

    • An analogue of imidazopyridine based on 4-fluoro-3-methylbenzoic acid exhibits a potency of 0.1 nM as an anticoccidial agent .
  • Synthesis of Bcr-Abl Kinase Inhibitors

    • A similar compound, 3-Fluoro-4-methylbenzoic acid, has been used to prepare benzamide derivatives as Bcr-Abl kinase inhibitors . Bcr-Abl is a protein that is implicated in certain types of leukemia .
  • Antimicrobial Applications

    • Another similar compound, 3-Fluoro-4-methoxybenzoic acid, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .

Safety And Hazards

4-Fluoro-3-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCCEVKUXUIHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287615
Record name 4-Fluoro-3-methylbenzoic acid
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbenzoic acid

CAS RN

403-15-6
Record name 4-Fluoro-3-methylbenzoic acid
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Record name 4-Fluoro-3-methylbenzoic acid
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Record name 4-Fluoro-3-methylbenzoic acid
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Synthesis routes and methods

Procedure details

A solution of 4-fluoro-3-methylphenylmagnesium bromide in THF (1.0 M, 250 mL, 250 mmol) was added in a stream over 5 min to a mixture of Dry Ice (10 g) in dry THF (250 mL), and the reaction was allowed to warm to RT and concentrated. The residue was partitioned between water (500 mL) and ether (250 mL), and the layers were separated. The aqueous layer was washed with ether (2×250 mL) and acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was cooled in an ice bath and filtered. The solid was washed with water and dried to afford the title compound (25.92 g, 67%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.90-8.02 (m, 2H), 7.09 (t, J=8.9 Hz, 1H), 2.34 (d, J=1.7 Hz, 3H); IR (chloroform) 3400-2300 (broad), 1694 cm-1 ; MS(ES) m/e 155 [M+H+ ; m/e 153 [M-H]-.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Lang, E Jagoda, B Schmall, BK Vuong… - Journal of medicinal …, 1999 - ACS Publications
… The four acids are 4-fluoro-3-methylbenzoic acid (MeFB, 2c), 4-(fluoromethyl)benzoic acid (… resulting from the reaction of 4-fluoro-3-methylbenzoic acid is abbreviated as MeFBWAY.) …
Number of citations: 138 pubs.acs.org
F Gohier, AS Castanet, J Mortier - The Journal of Organic …, 2005 - ACS Publications
… By dropwise addition of iodomethane to a solution containing 3Li-1a formed by treatment of 1a with 2.2 equiv of LTMP in THF at −78 C (normal addition), 4-fluoro-3-methylbenzoic acid (…
Number of citations: 37 pubs.acs.org
A Ferranti, L Garuti, G Giovanninetti… - Archiv der …, 1985 - Wiley Online Library
Novel 2‐(substituted benzoylamino)‐3,5‐dichloropyridines and isosteric benzamides were synthesized and tested in vitro against the MP strain of herpes simplex virus type 1 [HSV‐1(…
Number of citations: 6 onlinelibrary.wiley.com
V Cecchetti, A Fravolini, M Palumbo… - Journal of medicinal …, 1996 - ACS Publications
… Thus, reaction of the acid chloride of 2-chloro-4-fluoro-3-methylbenzoic acid (1) with ethyl (dimethylamino)acrylate, followed by substitution with cyclopropylamine and successive …
Number of citations: 65 pubs.acs.org
DD Li, WL Chen, ZH Wang, YY Xie, XL Xu… - European journal of …, 2016 - Elsevier
… With nitration of 2-chloro-4-fluoro-3-methylbenzoic acid 3, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid 4 was acquired. 8a-c reacted with 2-chloro-4-fluoro-3-methyl-5-nitrobenzoyl …
Number of citations: 45 www.sciencedirect.com
V Cecchetti, A Fravolini, MC Lorenzini… - Journal of medicinal …, 1996 - ACS Publications
The 6-aminoquinolone had previously been identified as a new class of quinolone antibacterial agents. To continue our structure−activity relationship (SAR) study in this series, novel 6-…
Number of citations: 89 pubs.acs.org
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
JG Park, KJ Langenwalter, CA Weinbaum… - Journal of …, 2004 - ACS Publications
The use of chlorotrityl resins for the immobilization of amines is sometimes deterred by the lengthy process of loading the reactants on the resins and product decomposition caused by …
Number of citations: 27 pubs.acs.org
S Malancona, M Donghi, M Ferrara… - Bioorganic & medicinal …, 2010 - Elsevier
… For the synthesis of 6f 2-amino-4-fluoro-3-methylbenzoic acid 16 12b was first converted to the methyl ester by treatment with SOCl 2 in MeOH and then reacted with 3-…
Number of citations: 37 www.sciencedirect.com
HV Waldschmidt, KT Homan… - Journal of medicinal …, 2016 - ACS Publications
… Synthesis began with Fischer esterification of 4-fluoro-3-methylbenzoic acid 3 followed by benzylic bromination under radical conditions to give the methyl ester 4. After reduction of the …
Number of citations: 64 pubs.acs.org

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